Cas no 1092303-15-5 ((4-Chloro-1H-indol-1-yl)acetic acid)

(4-Chloro-1H-indol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (4-Chloro-1H-indol-1-yl)acetic acid
- 2-(4-chloro-1H-indol-1-yl)acetic acid
- 4-Chloro-indole-1-acetic acid
- (4-chloroindol-1-yl)acetic acid
- 2-(4-chloroindol-1-yl)acetic acid
- 1H-indole-1-acetic acid, 4-chloro-
- ALBB-015950
- Z1269231707
- MFCD11558242
- 2-(4-Chloro-1H-indol-1-yl)aceticacid
- G66662
- STL466961
- EN300-186534
- CHEMBL3445307
- 1092303-15-5
- AKOS004938832
- LS-04967
-
- MDL: MFCD11558242
- インチ: 1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
- InChIKey: PNLASXUJLCUSCY-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)C2=C(C(Cl)=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 209.0243562g/mol
- どういたいしつりょう: 209.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(4-Chloro-1H-indol-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186534-0.5g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 0.5g |
$295.0 | 2025-02-20 | |
Fluorochem | 370875-1g |
(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 1g |
£400.00 | 2023-04-26 | ||
Enamine | EN300-186534-1.0g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 1.0g |
$378.0 | 2025-02-20 | |
Enamine | EN300-186534-5.0g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 5.0g |
$1570.0 | 2025-02-20 | |
Enamine | EN300-186534-0.1g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 0.1g |
$131.0 | 2025-02-20 | |
TRC | C279035-1000mg |
(4-Chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 1g |
$ 720.00 | 2022-04-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD507913-1g |
2-(4-Chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 97% | 1g |
¥1834.0 | 2023-04-06 | |
Enamine | EN300-186534-10g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 90% | 10g |
$3062.0 | 2023-09-18 | |
1PlusChem | 1P00HBSE-500mg |
(4-Chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 90% | 500mg |
$414.00 | 2023-12-26 | |
A2B Chem LLC | AI07630-500mg |
(4-Chloro-1h-indol-1-yl)acetic acid |
1092303-15-5 | >95% | 500mg |
$467.00 | 2024-01-05 |
(4-Chloro-1H-indol-1-yl)acetic acid 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
(4-Chloro-1H-indol-1-yl)acetic acidに関する追加情報
Recent Advances in the Study of (4-Chloro-1H-indol-1-yl)acetic acid (CAS: 1092303-15-5): A Comprehensive Research Brief
In recent years, (4-Chloro-1H-indol-1-yl)acetic acid (CAS: 1092303-15-5) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This indole derivative, characterized by its chloro-substituted acetic acid moiety, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The compound's unique structural features make it a valuable scaffold for drug discovery and development.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of (4-Chloro-1H-indol-1-yl)acetic acid derivatives. The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by comprehensive in vitro and in vivo assays. The results demonstrated significant inhibitory effects on key inflammatory markers, suggesting its potential as a novel anti-inflammatory agent. Furthermore, molecular docking studies revealed strong interactions with cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.
Another groundbreaking research effort, documented in Bioorganic & Medicinal Chemistry Letters, investigated the anticancer properties of (4-Chloro-1H-indol-1-yl)acetic acid. The study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer, through the activation of caspase-dependent pathways. The researchers also noted its selective cytotoxicity towards cancer cells, sparing normal cells, which is a crucial attribute for minimizing side effects in potential therapeutic applications.
In addition to its therapeutic potential, (4-Chloro-1H-indol-1-yl)acetic acid has also been studied for its role in chemical biology. A recent paper in Chemical Communications detailed its use as a versatile building block for the synthesis of more complex indole-based compounds. The study emphasized the compound's reactivity and compatibility with various coupling reactions, making it a valuable tool for medicinal chemists.
Despite these promising findings, challenges remain in the development of (4-Chloro-1H-indol-1-yl)acetic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on structural modifications to enhance its pharmacokinetic properties while retaining its biological activity.
In conclusion, (4-Chloro-1H-indol-1-yl)acetic acid (CAS: 1092303-15-5) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility make it a compound of great interest for future drug development. Continued research efforts are expected to uncover new applications and optimize its therapeutic potential, paving the way for innovative treatments in various medical fields.
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